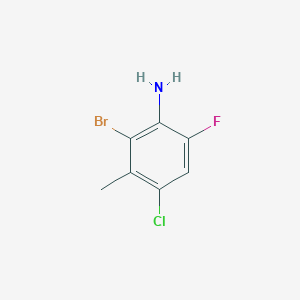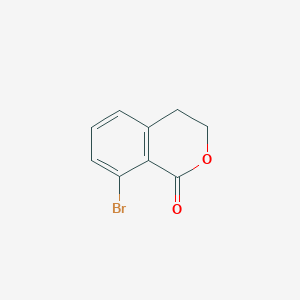
8-Bromoisochroman-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoisochroman-1-one is an organic compound with the molecular formula C₉H₇BrO₂ It is a derivative of isochroman, featuring a bromine atom at the eighth position and a carbonyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8-Bromoisochroman-1-one can be synthesized from 2,6-dibromobenzoic acid. The synthetic route involves the cyclization of 2,6-dibromobenzoic acid under specific conditions to form the isochroman ring structure. The reaction typically requires a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromoisochroman-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction: The major product is 8-bromoisochroman-1-ol.
Oxidation: Products include more oxidized forms of the isochroman ring.
Aplicaciones Científicas De Investigación
8-Bromoisochroman-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Bromoisochroman-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the biological context and the specific derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
8-Chloroisochroman-1-one: Similar structure but with a chlorine atom instead of bromine.
8-Fluoroisochroman-1-one: Features a fluorine atom at the eighth position.
8-Iodoisochroman-1-one: Contains an iodine atom at the eighth position.
Uniqueness
8-Bromoisochroman-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C9H7BrO2 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
8-bromo-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3H,4-5H2 |
Clave InChI |
OEYUYYAUBKCGML-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=C1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


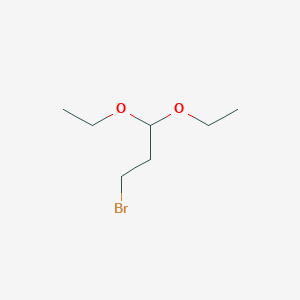

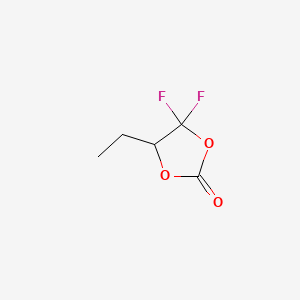
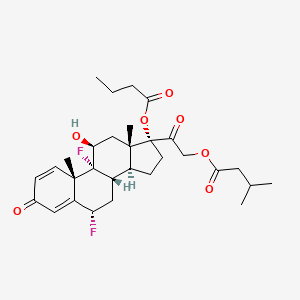

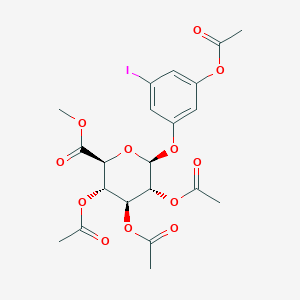

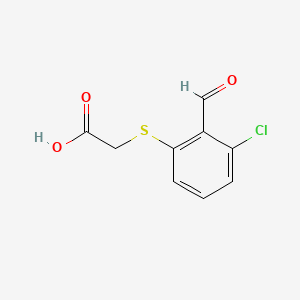
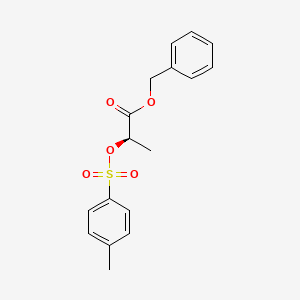

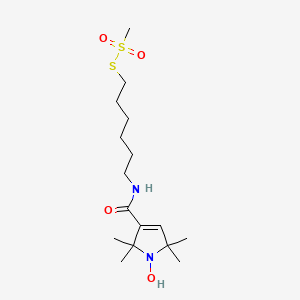
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)

